![molecular formula C12H15N5 B1483829 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 2097967-08-1](/img/structure/B1483829.png)
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
- The synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine demonstrated pronounced antimicrobial properties, highlighting the significance of the pyrazolyl moiety in manifesting activity (Sirakanyan et al., 2021).
- A series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and pyrimidin-2-amines were designed, synthesized, and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, showing moderate to good cytotoxicity and significant potential as anticancer agents (Alam et al., 2018).
Catalytic Applications
- (Pyrazolylethyl-amine)zinc(II) carboxylate complexes were investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing activity under solvent-free conditions and potential for polymer synthesis (Matiwane et al., 2020).
Material Science and Synthesis
- A novel four-component bicyclization strategy was developed to synthesize multicyclic pyrazolo[3,4-b]pyridines, demonstrating a flexible and practical approach for creating compounds with potential pharmaceutical interest (Tu et al., 2014).
- Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones contributed to the synthesis and reactions of pyrazole derivatives, highlighting the versatility of these compounds in generating a wide range of functional molecules (Şener et al., 2002).
properties
IUPAC Name |
2-cyclopentyl-5-pyrazin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-12-7-10(11-8-14-5-6-15-11)16-17(12)9-3-1-2-4-9/h5-9H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSQVMCVIWETQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=NC=CN=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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